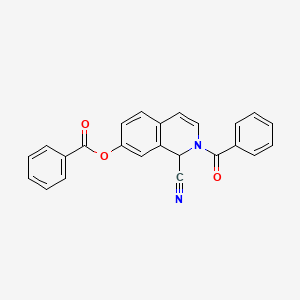
(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate is a complex organic compound with the molecular formula C24H16N2O3. It is known for its unique structure, which includes a benzoyl group, a cyano group, and a dihydroisoquinoline moiety.
Méthodes De Préparation
The synthesis of 2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Formation of the Benzoate Ester: The final step involves esterification, where the hydroxyl group of the isoquinoline derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent.
Analyse Des Réactions Chimiques
2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.
Applications De Recherche Scientifique
2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The cyano group and benzoyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate can be compared with other similar compounds, such as:
2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Lacks the benzoate ester group, which may affect its solubility and reactivity.
1-cyano-1,2-dihydroisoquinolin-7-yl benzoate: Lacks the benzoyl group, which may influence its biological activity and chemical stability.
2-benzoyl-1,2-dihydroisoquinolin-7-yl benzoate:
Propriétés
Numéro CAS |
67335-02-8 |
|---|---|
Formule moléculaire |
C24H16N2O3 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate |
InChI |
InChI=1S/C24H16N2O3/c25-16-22-21-15-20(29-24(28)19-9-5-2-6-10-19)12-11-17(21)13-14-26(22)23(27)18-7-3-1-4-8-18/h1-15,22H |
Clé InChI |
JRMHNSFCGXFUSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2C#N)C=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


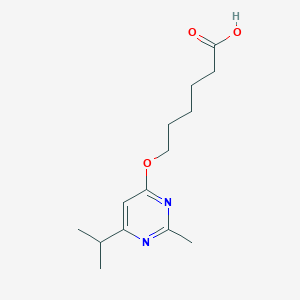
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
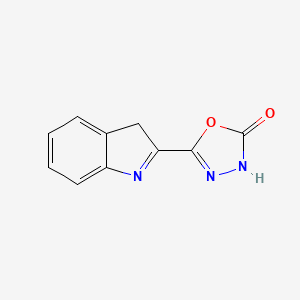
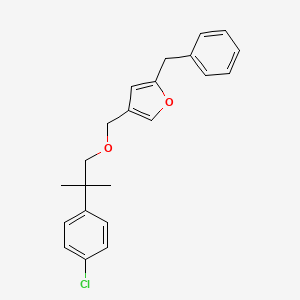
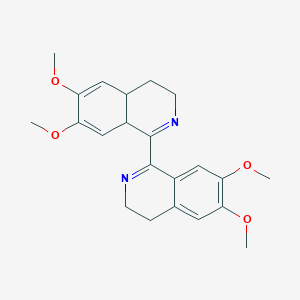
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
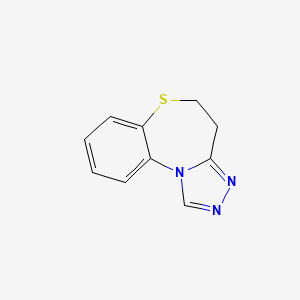
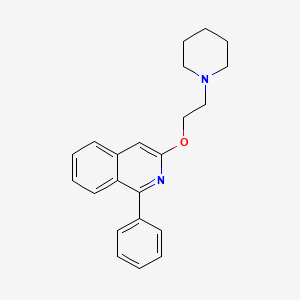
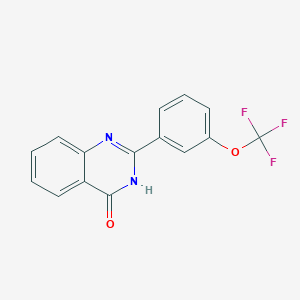
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
